

Application Notes: KRAS G12D Inhibitor 3 TFA for Click Chemistry Labeling

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Compound of Interest

Compound Name: KRAS G12D inhibitor 3 TFA

Cat. No.: B15613456

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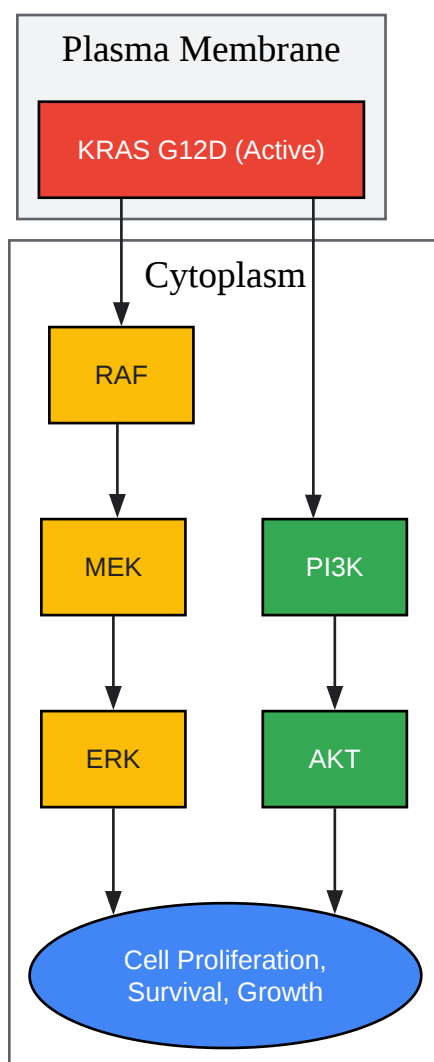
Audience: Researchers, scientists, and drug development professionals.

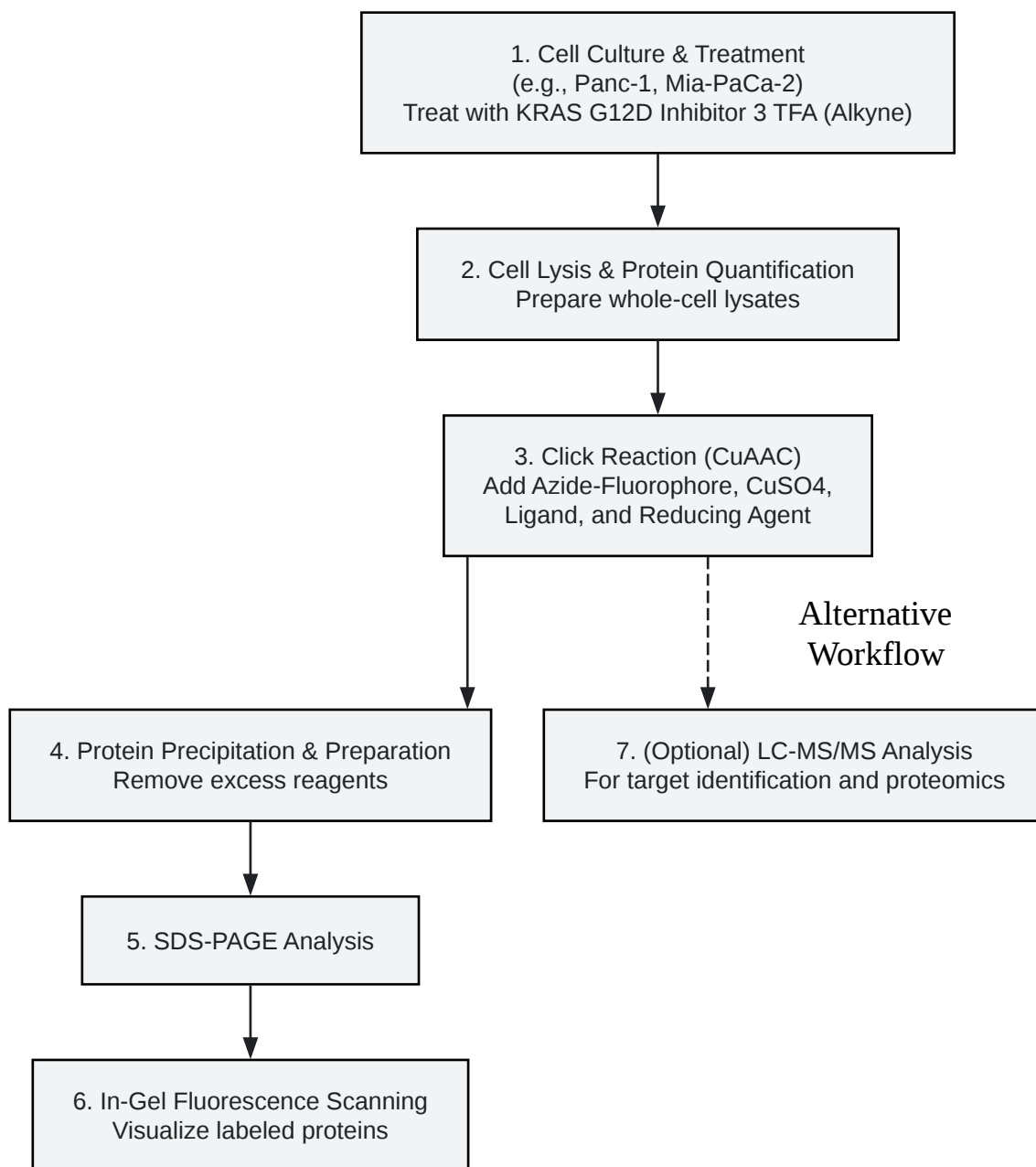
Introduction: The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine is replaced by aspartate at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation and tumor growth.[1][2] This makes KRAS G12D a critical target for cancer therapy. **KRAS G12D inhibitor 3 TFA** is a potent, alkyne-modified small molecule designed to covalently target the mutant KRAS G12D protein. Its integrated alkyne handle allows for the versatile introduction of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient bioorthogonal reaction commonly known as "click chemistry".[3][4]

This application note provides detailed protocols for using **KRAS G12D inhibitor 3 TFA** to label its target protein in cancer cells. The subsequent click reaction with an azide-functionalized fluorophore enables direct visualization of target engagement by in-gel fluorescence scanning. Furthermore, this method can be adapted for mass spectrometry-based proteomic analysis to confirm target specificity and identify potential off-target interactions.

KRAS G12D Signaling Pathway

The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[5] The G12D mutation impairs GTP hydrolysis, locking KRAS in the "ON" state and leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5]





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